

# An In-depth Technical Guide to CH6953755: A Selective YES1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**CH6953755** is a potent and orally active small molecule inhibitor targeting YES1, a non-receptor tyrosine kinase belonging to the SRC family. With a half-maximal inhibitory concentration (IC50) of 1.8 nM for YES1, this compound demonstrates significant therapeutic potential, particularly in cancers characterized by YES1 gene amplification.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical and cellular activity of **CH6953755**, including its kinase selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action within relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key concepts are visualized using diagrams generated with the DOT language.

# Biochemical Profile of CH6953755 Potency against YES1 Kinase

**CH6953755** exhibits potent inhibitory activity against YES1 kinase with a reported IC50 value of 1.8 nM.[1][2][3][4] This high potency underscores its potential as a targeted therapeutic agent.

## **Kinase Selectivity Profile**







The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **CH6953755** has been profiled against a panel of 39 kinases to assess its selectivity. The IC50 values for these kinases are summarized in Table 1. Additionally, a broader kinase scan was performed to evaluate its activity against a larger panel of kinases.

Table 1: Kinase Selectivity Profile of CH6953755 against a Panel of 39 Kinases





| Kinase | IC50 (nM) |
|--------|-----------|
| YES1   | 1.8       |
| LCK    | 2.1       |
| SRC    | 2.3       |
| FYN    | 3.0       |
| FGR    | 4.4       |
| ABL1   | 13        |
| ARG    | 15        |
| FMS    | 20        |
| KIT    | 21        |
| LYN    | 24        |
| TRKA   | 28        |
| BLK    | 31        |
| HCK    | 32        |
| FLT3   | 42        |
| JAK3   | 56        |
| TRKB   | 64        |
| KDR    | 70        |
| CSF1R  | 81        |
| PDGFRα | 95        |
| PDGFRβ | 110       |
| EGFR   | >1000     |
| ERBB2  | >1000     |
| ERBB4  | >1000     |
|        |           |



| MET       | >1000 |
|-----------|-------|
| RON       | >1000 |
| ALK       | >1000 |
| ROS1      | >1000 |
| RET       | >1000 |
| FGFR1     | >1000 |
| FGFR2     | >1000 |
| FGFR3     | >1000 |
| FGFR4     | >1000 |
| TIE2      | >1000 |
| IGF1R     | >1000 |
| INSR      | >1000 |
| AURKA     | >1000 |
| AURKB     | >1000 |
| PLK1      | >1000 |
| CDK1/CycB | >1000 |

Data sourced from Hamanaka N, et al. Cancer Res. 2019;79(22):5734-5745.[1][5][6]

# Experimental Protocols In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of **CH6953755** against a panel of kinases was determined using a radiometric assay.

Workflow for In Vitro Kinase Inhibition Assay





Click to download full resolution via product page

Caption: Workflow for IC50 determination using a radiometric kinase assay.



#### Methodology:

- Compound Preparation: CH6953755 was serially diluted in DMSO to generate a range of concentrations.
- Reaction Mixture: The kinase, a specific peptide substrate, and [γ-33P]ATP were combined in a reaction buffer.
- Initiation: The kinase reaction was initiated by adding the ATP/substrate mixture to the wells containing the enzyme and the test compound.
- Incubation: The reaction was allowed to proceed at room temperature for a specified period, typically 60 minutes.
- Termination: The reaction was stopped by the addition of phosphoric acid.
- Detection: The reaction mixture was transferred to a filter plate, which captures the phosphorylated substrate. Unincorporated [y-33P]ATP was washed away.
- Quantification: Scintillation fluid was added to the wells, and the amount of incorporated radioactivity was measured using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control. IC50 values were determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

### **Signaling Pathway and Mechanism of Action**

**CH6953755** exerts its anti-cancer effects by inhibiting the YES1 kinase, which in turn modulates the activity of the downstream effector, Yes-associated protein 1 (YAP1).[1][5][6]

## **The YES1-YAP1 Signaling Pathway**

YES1 is a member of the SRC family of kinases and plays a role in various cellular processes, including cell proliferation and survival.[7] One of its key downstream targets is YAP1, a transcriptional co-activator and a central component of the Hippo signaling pathway.[7] In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP1. Activated YAP1



translocates to the nucleus, where it binds to transcription factors, such as the TEAD family, to promote the expression of genes involved in cell proliferation and survival.

Inhibition of the YES1-YAP1 Pathway by CH6953755



Click to download full resolution via product page

Caption: CH6953755 inhibits YES1, preventing YAP1 activation and downstream signaling.

Mechanism of Action:



**CH6953755** inhibits the kinase activity of YES1. This inhibition prevents the phosphorylation and subsequent nuclear translocation of YAP1.[1][6] By sequestering YAP1 in the cytoplasm, **CH6953755** effectively blocks its ability to act as a transcriptional co-activator, leading to the downregulation of genes that drive cell proliferation and survival. This mechanism is particularly effective in cancers with YES1 gene amplification, where the cells are highly dependent on the YES1-YAP1 signaling axis.[1][5][6]

#### Conclusion

**CH6953755** is a highly potent and selective inhibitor of YES1 kinase. Its detailed biochemical and cellular characterization demonstrates its potential as a targeted therapy for cancers driven by YES1 hyperactivation. The data presented in this guide, including its kinase selectivity profile and mechanism of action, provide a solid foundation for further preclinical and clinical investigation of this promising anti-cancer agent. The experimental protocols outlined herein can serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. |
   Semantic Scholar [semanticscholar.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to CH6953755: A Selective YES1 Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10824790#ch6953755-ic50-value-and-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com